molecular formula C16H17N3O3S2 B2387780 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 946350-58-9

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2387780
CAS No.: 946350-58-9
M. Wt: 363.45
InChI Key: FSAPDFGLYFHBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of indole, sulfonyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with 2-methylindole, a sulfonylation reaction is carried out using a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The sulfonylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.

    Urea Formation: The final step involves the reaction of the alkylated sulfonyl indole with thiophene-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reductive conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and urea groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

  • 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea
  • 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(pyridin-2-yl)urea

Uniqueness: 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-11-15(12-5-2-3-6-13(12)18-11)24(21,22)10-8-17-16(20)19-14-7-4-9-23-14/h2-7,9,18H,8,10H2,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAPDFGLYFHBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.